molecular formula C6H12ClNO2 B1375479 Methyl 3-methylazetidine-3-carboxylate hydrochloride CAS No. 1114876-08-2

Methyl 3-methylazetidine-3-carboxylate hydrochloride

Cat. No.: B1375479
CAS No.: 1114876-08-2
M. Wt: 165.62 g/mol
InChI Key: LVNACXVGLUFTBL-UHFFFAOYSA-N
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Description

Methyl 3-methylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂ It is a hydrochloride salt form of methyl 3-methylazetidine-3-carboxylate, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylazetidine-3-carboxylate hydrochloride typically involves the reaction of 3-methylazetidine-3-carboxylic acid with methanol in the presence of a suitable catalyst to form the ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of methyl 3-methylazetidine-3-carboxylate.

    Reduction: Methyl 3-methylazetidine-3-carbinol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methylazetidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-methylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl azetidine-3-carboxylate
  • 3-Methylazetidine
  • Azetidine-3-carboxylic acid

Comparison

Methyl 3-methylazetidine-3-carboxylate hydrochloride is unique due to the presence of both the methyl group and the ester functionality, which can influence its reactivity and interactions compared to other azetidine derivatives. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Biological Activity

Methyl 3-methylazetidine-3-carboxylate hydrochloride (CAS Number: 1114876-08-2) is a hydrochloride salt derived from methyl 3-methylazetidine-3-carboxylate, characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.

  • Molecular Formula : C₆H₁₂ClNO₂
  • Molecular Weight : Approximately 165.62 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Ester : Reacting 3-methylazetidine-3-carboxylic acid with methanol in the presence of a suitable catalyst.
  • Hydrochloride Salt Formation : Treating the ester with hydrochloric acid under controlled conditions (e.g., refluxing, inert atmosphere).

This method ensures high yield and purity, which is crucial for subsequent biological testing.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Immunosuppressive Effects

Studies have shown that this compound can influence immune responses, potentially acting as an immunosuppressant. This property may have implications for treating autoimmune diseases or in transplant medicine, where modulation of the immune system is critical.

Interaction with Biological Macromolecules

This compound has been observed to interact with various biomolecules, including enzymes and receptors. These interactions can modulate their activity, suggesting potential therapeutic applications in drug design.

The compound acts as a ligand that binds to specific molecular targets, altering their functional states. This mechanism is vital for its proposed applications in pharmacology and biochemistry.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl azetidine-3-carboxylateC₅H₁₀ClNO₂Lacks an additional methyl group on the azetidine ring.
Ethyl 3-methylazetidine-3-carboxylateC₇H₁₄ClNO₂Ethyl group instead of a methyl group; larger size may affect solubility.
Propyl 3-methylazetidine-3-carboxylateC₈H₁₆ClNO₂Propyl group increases hydrophobicity compared to methyl.

This compound stands out due to its specific structural features that may confer unique biological activities not found in its analogs.

Case Studies and Research Findings

  • Immunosuppressive Activity : A study highlighted the compound's ability to inhibit T-cell proliferation, suggesting its potential use in managing graft-versus-host disease (GVHD) post-transplantation.
  • Enzyme Interaction Studies : Research demonstrated that this compound could inhibit certain proteases involved in inflammatory pathways, indicating possible applications in treating inflammatory diseases.
  • Pharmacological Applications : Investigations into its role as a pharmaceutical intermediate have shown promise in developing novel therapeutic agents targeting various diseases, including cancer and autoimmune disorders.

Properties

IUPAC Name

methyl 3-methylazetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(3-7-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNACXVGLUFTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of INT 13 (1.66 g, 7.24 mmol) in CH2Cl2 was added HCl (2.0 M in Et2O, 36.2 mL, 72.4 mmol). The reaction mixture was stirred at room temperature for 20 hours. The mixture was concentrated to afford INT 14.
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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